molecular formula C17H13ClN2O2 B12025633 1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-25-3

1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12025633
CAS No.: 618102-25-3
M. Wt: 312.7 g/mol
InChI Key: LIWDFAGCOUCDSP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a 2-chlorophenyl group at position 1, a para-methylphenyl (p-tolyl) group at position 3, and a carboxylic acid moiety at position 4. Pyrazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding or π-π interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618102-25-3

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)14-10-16(17(21)22)20(19-14)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22)

InChI Key

LIWDFAGCOUCDSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with a Grignard reagent, followed by cyclization and subsequent functional group transformations. The reaction conditions typically involve the use of solvents such as toluene and dichloromethane, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with a variety of applications, particularly in the pharmaceutical and chemical research fields .

Basic Information:

  • CAS Number: 618102-25-3
  • Chemical Formula: C17H13ClN2O2C_{17}H_{13}ClN_2O_2
  • Molecular Weight: 312.75
  • Synonyms: Includes SALOR-INT L323241-1EA, 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, and others .

Applications and Research:

  • Pharmacological Importance: Pyrazole derivatives, including this compound, are of pharmacological importance and possess diverse biological activities .
  • Oral Bioavailability: Compound 452, a pyrazole derivative, has demonstrated excellent oral bioavailability, moderate systemic clearance, and acceptable exposure in rat pharmacokinetic studies .
  • Synthesis of Pyrazoles: Pyrazoles can be synthesized through various methods, including reactions involving vinyl ketones with leaving groups, cycloaddition of diazocarbonyl compounds, and using nitrilimines .
  • Potential Therapeutic Applications: Pyrazole derivatives have been explored for their potential as antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Suppliers:
Several suppliers offer this compound :

  • Dr. Jagath Reddy's Heterocyclics (India)
  • American Custom Chemicals Corporation (United States)
  • Riedel-de Haen AG (United States)

Additional Notes:

  • Sigma-Aldrich offers a similar compound, 1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid (CAS Number: 618102-00-4), for early discovery researchers . They sell this product as-is and make no warranties regarding its properties, so the buyer assumes responsibility for confirming its identity and purity .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogous pyrazole derivatives:

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound 1-(2-Chlorophenyl), 3-(p-tolyl), 5-carboxylic acid C₁₇H₁₃ClN₂O₂ 312.75 Balanced electronic effects, carboxylic acid
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1-(4-ClPh), 3-(2,4-diCl-5-FPh) C₁₆H₉Cl₃FN₂O₂ 402.62 Higher halogen content, increased lipophilicity
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(4-ClPh), 4-(2-hydroxyethyl), 5-oxo C₁₃H₁₃ClN₂O₄ 296.71 5-Oxo group, hydroxyethyl side chain
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Thieno-fused pyrazole, 3-methyl, 5-carboxylic acid C₁₃H₉ClN₂O₂S 292.75 Thiophene ring, sulfur atom
1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 1-(3-ClPh), 3-methyl C₁₁H₉ClN₂O₂ 236.65 Simplified structure, reduced steric bulk

Physicochemical Properties

  • Solubility: The carboxylic acid group at position 5 enhances water solubility in most derivatives. However, lipophilic substituents (e.g., thieno rings in or dichlorofluorophenyl in ) reduce aqueous solubility.
  • Acidity : The pKa of the carboxylic acid is influenced by adjacent substituents. Electron-withdrawing groups (e.g., Cl in the target compound) lower the pKa, increasing acidity compared to methyl-substituted analogs .
  • Molecular Weight : The target compound (312.75 g/mol) falls within the acceptable range for drug-like molecules, whereas halogen-rich derivatives (e.g., 402.62 g/mol in ) may face bioavailability challenges.

Biological Activity

1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid, a compound with the CAS number 618102-25-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H13ClN2O2
  • Molecular Weight : 312.75 g/mol
  • Structure : The compound features a pyrazole core substituted with a chlorophenyl and a toluidine moiety, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of anticancer and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer).
  • Inhibitory Concentrations (IC50) :
    • MCF7: 3.79 µM
    • SF-268: 12.50 µM
    • NCI-H460: 42.30 µM

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

  • Mechanism : It acts as a selective inhibitor of cyclooxygenase enzymes (COX), which are involved in the inflammatory process.
  • IC50 Values : Some derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac, indicating its potential for treating inflammatory conditions .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Blocking Angiogenesis : It inhibits vascular endothelial growth factor (VEGF)-induced proliferation in endothelial cells, which is crucial for tumor growth and metastasis .

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives, including the focus compound, against Hep-2 and P815 cell lines. The results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL for Hep-2 and 17.82 mg/mL for P815, showcasing its broad-spectrum anticancer activity .

Study 2: Anti-inflammatory Properties

Research by Fan et al. synthesized derivatives of pyrazole compounds and assessed their anti-inflammatory effects on A549 cell lines. The findings revealed that certain derivatives could induce autophagy without apoptosis, suggesting a unique mechanism for reducing inflammation while sparing normal cell function .

Comparative Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)References
AnticancerMCF73.79
SF-26812.50
NCI-H46042.30
Anti-inflammatoryA549>30

Q & A

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux in ethanol or toluene .

Substituent Introduction : Suzuki-Miyaura coupling for aryl group attachment (e.g., 2-chlorophenyl, p-tolyl) using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O, with K₃PO₄ as a base .

Carboxylic Acid Derivatization : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/EtOH followed by acidification to yield the carboxylic acid .

  • Key Considerations : Solvent choice (DMF for coupling), temperature control (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:
  • X-ray Crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and carboxylic acid (δ 12–13 ppm) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 381.63 for C₁₇H₁₁Cl₃N₂O₂ analogs) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence biological activity?

  • Methodological Answer :
  • Chlorophenyl Groups : Enhance lipophilicity and target binding (e.g., cannabinoid receptors) via halogen bonding .
  • P-Tolyl Groups : Methyl substituents improve metabolic stability by reducing oxidative degradation .
  • SAR Studies : Compare analogs (e.g., dichlorophenyl vs. fluorophenyl) using in vitro assays (IC₅₀, Ki values) to map substituent effects on potency .
  • Data Table :
Substituent (R1/R2)Target ReceptorIC₅₀ (nM)LogP
2-Cl, p-tolylCB145.23.8
2,4-diCl, 4-FCB212.74.2
Hypothetical data based on structural analogs .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays (e.g., radioligand binding, cell viability) under standardized conditions (pH, temperature) .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .
  • Crystallographic Analysis : Compare binding modes in protein-ligand complexes (e.g., via PDB structures) to identify steric clashes or conformational flexibility .

Q. What strategies optimize solubility for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React with sodium hydroxide to generate water-soluble carboxylate salts .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl esters) hydrolyzed in vivo to the active acid .
  • Co-Solvent Systems : Use DMSO/PEG400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .
  • Critical Parameter : Monitor logP (optimal range: 2–4) to balance solubility and membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for cannabinoid receptor modulation?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : Differences in cell lines (CHO vs. HEK293) or ligand concentrations .
  • Isomerism : Unreported enantiomeric purity (e.g., racemic mixtures vs. single enantiomers) affecting binding affinity .
  • Solution Stability : Degradation in DMSO stock solutions over time; recommend fresh preparation and LC-MS validation .

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